5,6-Dimethyl-2-methoxy-3-nitropyridine
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-methoxy-5,6-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-7(10(11)12)8(13-3)9-6(5)2/h4H,1-3H3 |
InChI Key |
SRJVPJPQVFTOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity
- Electron-Withdrawing vs. Donating Groups: The nitro group (-NO₂) at position 3 in all compounds withdraws electrons, making the pyridine ring electrophilic. However, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) counterbalance this effect, influencing regioselectivity in reactions. For example, this compound’s methyl groups may hinder nucleophilic attacks at positions 5 and 6 .
Preparation Methods
Reaction Mechanism and Conditions
The most well-documented method for synthesizing 5,6-dimethyl-2-methoxy-3-nitropyridine involves displacing a chlorine atom at the 2-position of 2-chloro-5,6-dimethyl-3-nitropyridine with a methoxy group. This reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nitro group at the 3-position, which activates the pyridine ring toward attack by the methoxide ion.
Procedure Overview
-
Reagents :
-
2-Chloro-5,6-dimethyl-3-nitropyridine (precursor)
-
Sodium methoxide (28% w/w in methanol)
-
Methanol (solvent)
-
-
Reaction Setup :
-
Sodium methoxide (1.11 mL, 0.144 mol) and methanol (5.5 mL) are combined under cooling (15°C).
-
2-Chloro-5,6-dimethyl-3-nitropyridine (0.144 mol) is added gradually to maintain temperature control.
-
-
Thermal Activation :
-
The mixture is heated to 90°C, initiating a vigorous exothermic reaction.
-
Post-reaction, additional heating at 150°C for 1 hour ensures completion.
-
-
Workup and Isolation :
Key Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity (GC) | >99% |
| Boiling Point | >150°C (1 mm Hg) |
| Characterization | , GC-MS |
Optimization and Challenges
-
Temperature Control : Excessive heat during methoxide addition risks side reactions, necessitating strict thermal management.
-
Solvent Choice : Methanol balances reactivity and solubility but may require substitution with polar aprotic solvents (e.g., DMF) for less activated substrates.
-
Byproduct Formation : Incomplete substitution or over-nitration is mitigated by stoichiometric precision and reaction monitoring (TLC/GC).
Alternative Synthetic Pathways
Cyclization Strategies
Cyclization of β-diketones with nitroacetamide derivatives, as seen in related pyridine syntheses, could theoretically yield 5,6-dimethyl-3-nitropyridin-2-one intermediates. Subsequent O-methylation might then afford the target compound.
Example Pathway
-
Cyclization : Acetylacetone + nitroacetamide → 4,6-dimethyl-3-nitropyridin-2-one.
-
O-Methylation : Treatment with methyl iodide or dimethyl sulfate under basic conditions.
Limitations :
-
Low yields in cyclization steps (25–32% reported for analogous compounds).
-
Multiple purification steps required.
Comparative Analysis of Methods
Table 1. Method Comparison
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 58% | High | Moderate | High |
| Nitration | N/A | Variable | High | Moderate |
| Cyclization | 25–32% | Moderate | High | Low |
Advantages of Nucleophilic Substitution :
Disadvantages :
-
Dependency on specialized precursors (e.g., 2-chloro-5,6-dimethyl-3-nitropyridine).
-
Exothermicity demands advanced reactor systems.
Characterization and Quality Control
Q & A
Q. Key Considerations :
- Steric hindrance from methyl groups may slow substitution reactions; elevated temperatures (60–80°C) are often required .
- Monitor reaction progress via TLC or HPLC to prevent byproduct formation.
What spectroscopic methods are recommended for characterizing this compound?
Basic Research Question
A multi-technique approach ensures accurate structural elucidation:
- ¹H/¹³C NMR : Identify substituent positions and confirm regioselectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while nitro groups deshield adjacent protons .
- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₁₀N₂O₃: 230.31 g/mol) and fragmentation patterns .
- X-ray Crystallography (if available): Resolve ambiguous stereochemistry .
How does the steric effect of methyl groups influence the reactivity of the pyridine ring?
Advanced Research Question
The methyl groups at C5 and C6 create steric hindrance, affecting reactivity:
- Substitution Reactions : Electron-withdrawing nitro groups at C3 direct electrophilic attacks to C4, but steric bulk slows nucleophilic substitution. For example, amination requires prolonged heating (24–48 hrs) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro to amino groups, but steric effects may necessitate higher H₂ pressure (3–5 atm) .
- Oxidation : Methyl groups stabilize the ring against oxidative degradation, enabling selective oxidation of side chains .
Table 1 : Reactivity Under Steric Influence
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | This compound |
| Reduction (Nitro→Amino) | Pd/C, H₂ (5 atm), EtOH | 3-Amino derivative |
| Alkylation | NaH, DMF, 80°C | C4-substituted analogs |
What strategies mitigate decomposition during high-temperature reactions?
Advanced Research Question
Decomposition risks arise from thermal instability of nitro groups:
Q. Decomposition Products :
- CO, CO₂, and NOₓ gases (detected via GC-MS) .
- Charred residues indicate incomplete combustion; optimize solvent polarity (e.g., switch DMF→DMSO) .
How can conflicting NMR data be resolved when analyzing derivatives?
Advanced Research Question
Contradictions often stem from dynamic effects or impurities:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methyl vs. methoxy protons) .
- Variable Temperature NMR : Identify conformational changes (e.g., ring puckering at low temps) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitro group behavior .
Case Study : Discrepancies in ¹H NMR integration ratios were resolved via HSQC, confirming a 1:1 ratio of methyl/methoxy groups .
What are the primary applications in medicinal chemistry research?
Basic Research Question
This compound serves as a versatile intermediate:
- Antimicrobial Agents : Nitro groups enhance activity against Gram-negative bacteria (e.g., E. coli) .
- Anticancer Scaffolds : Functionalization at C3/C4 yields inhibitors of kinase enzymes .
- Prodrug Development : Amino derivatives (post-reduction) improve bioavailability .
What safety precautions are necessary when handling this compound?
Basic Research Question
Refer to safety data sheets (SDS) for:
Q. Toxicology :
- LD₅₀ (oral, rat): >2000 mg/kg (low acute toxicity) .
- Environmental Hazard: Prevent discharge into waterways due to nitro group persistence .
How to optimize reaction conditions for nitro group reduction?
Advanced Research Question
Key parameters include:
- Catalyst Selection : Pd/C (10% wt) vs. Raney Ni (higher activity but pyrophoric) .
- Solvent Effects : Ethanol (protic) favors faster H₂ uptake vs. THF (aprotic) .
- Pressure/Temperature : 3–5 atm H₂ at 50°C balances reaction rate and selectivity .
Table 2 : Reduction Optimization
| Catalyst | Solvent | H₂ Pressure | Yield (%) |
|---|---|---|---|
| Pd/C | EtOH | 3 atm | 85 |
| Raney Ni | MeOH | 5 atm | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
